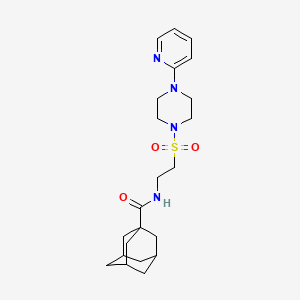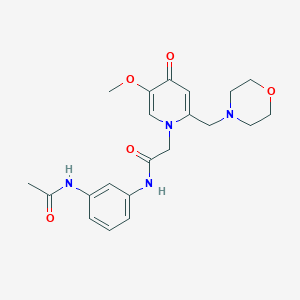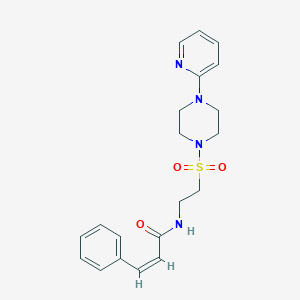
(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide
Vue d'ensemble
Description
“(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide” is a chemical compound that is a derivative of piperazine . Piperazine derivatives have been synthesized for various purposes, including as potential insecticides . They are designed based on classical serotonin receptor ligands .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been achieved through ionic liquid-supported parallel synthesis . This method has yielded up to 88% of the desired products . The products were purified through washing with appropriate solvents and isolated in good yield .Chemical Reactions Analysis
The key step in the synthesis of piperazine derivatives involves a reaction between protected 1,2-diamines and a sulfonium salt . This reaction is known as an aza-Michael addition .Mécanisme D'action
Target of Action
The primary targets of this compound are the Phenylalanine–tRNA ligase alpha subunit and Phenylalanine–tRNA ligase beta subunit . These enzymes are involved in protein synthesis, specifically in the ligation of phenylalanine to its corresponding tRNA, which is a crucial step in protein translation .
Mode of Action
This could potentially disrupt protein synthesis, leading to a halt in cellular processes and ultimately cell death .
Biochemical Pathways
The affected pathway is the protein synthesis pathway , specifically the step involving the ligation of phenylalanine to its corresponding tRNA . The downstream effects of this disruption could include a decrease in protein production, which could affect various cellular processes and lead to cell death .
Pharmacokinetics
It is known that the compound belongs to the class of organic compounds known as pyridinylpiperazines . These compounds typically have good bioavailability due to their ability to form hydrogen bonds, which can enhance their solubility and absorption .
Result of Action
The molecular and cellular effects of this compound’s action would likely include a decrease in protein production, disruption of cellular processes, and potentially cell death . This is due to the compound’s potential inhibitory effect on the Phenylalanine–tRNA ligase alpha and beta subunits .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to its target . Additionally, the presence of other molecules could potentially interfere with the compound’s ability to reach or bind to its target .
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages for use in lab experiments, including its high potency and selectivity for specific targets, its ability to penetrate cell membranes and blood-brain barrier, and its availability in pure form. However, there are also limitations to its use, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects.
Orientations Futures
There are several future directions for research on (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide 1, including:
1. Development of new derivatives and analogs with improved potency and selectivity for specific targets.
2. Investigation of the potential use of this compound 1 as a therapeutic agent for cancer, neurological, and immunological disorders.
3. Study of the pharmacokinetics and pharmacodynamics of this compound 1 in vivo, including its absorption, distribution, metabolism, and excretion.
4. Investigation of the potential use of this compound 1 as a tool this compound for studying specific biological processes, such as synaptic plasticity, memory formation, and immune responses.
5. Development of new methods for synthesizing this compound 1 and its derivatives, with improved yields and purity.
In conclusion, this compound 1 is a novel small molecule this compound with potential applications in various scientific research areas. Its mechanism of action involves its ability to target specific proteins and signaling pathways in cells, leading to various biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are also several future directions for research on this this compound, indicating its potential as a valuable tool this compound for studying various biological processes.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential applications in various scientific research areas, including cancer biology, neuroscience, and immunology. In cancer biology, (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide 1 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neuroscience, this compound 1 has been studied for its potential use as a tool this compound for studying synaptic plasticity and memory formation. In immunology, this compound 1 has been shown to modulate the activity of immune cells and cytokines, indicating its potential use as an immunomodulatory agent.
Propriétés
IUPAC Name |
(Z)-3-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-20(10-9-18-6-2-1-3-7-18)22-12-17-28(26,27)24-15-13-23(14-16-24)19-8-4-5-11-21-19/h1-11H,12-17H2,(H,22,25)/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQAGYLLXXWBQN-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



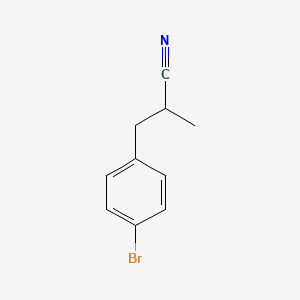

![Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B3310293.png)
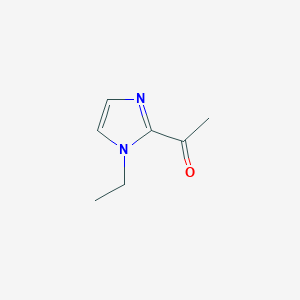
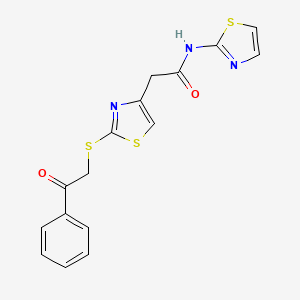


![3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide](/img/structure/B3310325.png)

